3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These compounds are known for their diverse biological activities and have been the subject of numerous studies .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. A novel synthon, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde, was synthesized and then subjected to Friedlander condensation with reactive methylenes. This resulted in the formation of interesting tricyclic, tetracyclic, and pentacyclic N-heterocycles .Scientific Research Applications
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . These compounds resemble purine bases like adenine and guanine, making them attractive for drug discovery .
Substituent Diversity
The substituents at positions N1, C3, C4, C5, and C6 significantly impact the properties of pyrazolo[3,4-b]pyridines. Notably, more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents). Let’s explore their diverse applications:
Biomedical Applications:- Anticancer Agents : Some pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. Researchers have synthesized derivatives with specific substituents to target cancer cells and inhibit tubulin polymerization .
- Anti-Inflammatory Properties : Certain compounds in this class possess anti-inflammatory effects. Their ability to modulate inflammatory pathways makes them relevant for treating inflammatory diseases .
- Antimicrobial Activity : Researchers have investigated pyrazolo[3,4-b]pyridines as potential antimicrobial agents. These compounds may combat bacterial and fungal infections .
- Kinase Inhibitors : Some derivatives act as kinase inhibitors, affecting cellular signaling pathways. These compounds could be valuable in drug development .
- Neuroprotective Agents : Pyrazolo[3,4-b]pyridines have shown neuroprotective properties, potentially relevant for neurodegenerative diseases .
- Anti-Angiogenic Effects : Specific derivatives inhibit tubulin polymerization and exhibit anti-angiogenic effects, which could be useful in cancer therapy .
Synthetic Methods
Researchers employ various synthetic routes to access pyrazolo[3,4-b]pyridines. These methods include starting from preformed pyrazoles or pyridines and modifying them to introduce the desired substituents. The choice of synthetic strategy impacts the compound’s properties and applications .
Future Directions
Mechanism of Action
Target of Action
The compound 3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been found to be potent inhibitors of cyclin-dependent kinases (CDKs) , which are essential proteins in cell cycle regulation and have been implicated in various types of cancer .
Mode of Action
The compound acts by inhibiting the activity of CDKs . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of CDKs . This prevents ATP from binding to the kinase, thereby inhibiting its activity and disrupting the cell cycle .
Biochemical Pathways
By inhibiting CDKs, the compound affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cells from proliferating . The compound may also affect other pathways regulated by CDKs .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties .
Result of Action
The inhibition of CDKs by the compound leads to cell cycle arrest, which can result in the death of cancer cells . This makes the compound a potential candidate for the treatment of various types of cancer .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action .
properties
IUPAC Name |
3-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-6-13(10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEALUFLHDXMUSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.